Cas no 2225171-70-8 (3-(n-Propyl)pyridine-4-boronic acid)

3-(n-Propyl)pyridine-4-boronic acid 化学的及び物理的性質
名前と識別子
-
- 3-(n-Propyl)pyridine-4-boronic acid
- (3-propylpyridin-4-yl)boronic acid
- 2225171-70-8
- AKOS015943116
-
- インチ: 1S/C8H12BNO2/c1-2-3-7-6-10-5-4-8(7)9(11)12/h4-6,11-12H,2-3H2,1H3
- InChIKey: QWSRSRBAUWWKAJ-UHFFFAOYSA-N
- SMILES: B(C1=CC=NC=C1CCC)(O)O
計算された属性
- 精确分子量: 165.0961088g/mol
- 同位素质量: 165.0961088g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 3
- 複雑さ: 132
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 53.4Ų
3-(n-Propyl)pyridine-4-boronic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P904105-25mg |
3-(n-Propyl)pyridine-4-boronic acid |
2225171-70-8 | 95% | 25mg |
¥2,970.00 | 2022-09-01 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P904105-100mg |
3-(n-Propyl)pyridine-4-boronic acid |
2225171-70-8 | 95% | 100mg |
¥8,280.00 | 2022-09-01 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P904105-5mg |
3-(n-Propyl)pyridine-4-boronic acid |
2225171-70-8 | 95% | 5mg |
¥898.20 | 2022-09-01 |
3-(n-Propyl)pyridine-4-boronic acid 関連文献
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
3-(n-Propyl)pyridine-4-boronic acidに関する追加情報
Introduction to 3-(n-Propyl)pyridine-4-boronic acid (CAS No: 2225171-70-8)
3-(n-Propyl)pyridine-4-boronic acid, identified by the Chemical Abstracts Service Number (CAS No) 2225171-70-8, is a specialized organoboron compound that has garnered significant attention in the field of pharmaceutical and materials science. This compound belongs to the class of boronic acids, which are widely recognized for their utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic organic chemistry. The presence of a propyl group and a boronic acid functionality at the 4-position of the pyridine ring imparts unique reactivity and structural properties, making it a valuable intermediate in the synthesis of complex molecules.
The relevance of 3-(n-Propyl)pyridine-4-boronic acid is underscored by its application in the development of novel pharmaceuticals and advanced materials. Boronic acids, in general, are known for their ability to participate in stable yet reversible interactions with various biological targets, which has led to their extensive use in drug discovery. Specifically, the boronate ester formed from 3-(n-Propyl)pyridine-4-boronic acid can engage with enzymes and receptors, providing a foundation for designing molecules with tailored biological activities.
In recent years, there has been a surge in research focused on leveraging organoboron compounds for therapeutic applications. One notable area is the development of kinase inhibitors, where boronic acids serve as key pharmacophores. The pyridine ring in 3-(n-Propyl)pyridine-4-boronic acid can be modified to enhance binding affinity and selectivity towards specific kinases, which are often implicated in diseases such as cancer. For instance, studies have demonstrated that derivatives of this compound exhibit inhibitory effects on certain tyrosine kinases by competing with ATP for binding sites. This mechanism has opened up new avenues for creating targeted therapies with improved efficacy and reduced side effects.
The synthetic utility of 3-(n-Propyl)pyridine-4-boronic acid extends beyond pharmaceuticals into the realm of materials science. Boronate esters are known to form coordination complexes with metals, which can be exploited in the design of metal-organic frameworks (MOFs) and supramolecular assemblies. These structures have potential applications in catalysis, gas storage, and separation technologies. The propyl group in this compound introduces steric bulk, which can influence the packing and stability of such materials, allowing for fine-tuning of their properties.
Recent advancements in computational chemistry have further enhanced our understanding of how 3-(n-Propyl)pyridine-4-boronic acid behaves in different chemical environments. Molecular modeling studies suggest that the compound can adopt multiple conformations depending on its surroundings, which may impact its reactivity and interactions with other molecules. These insights are crucial for optimizing synthetic routes and predicting the behavior of derivatives under various conditions.
The role of 3-(n-Propyl)pyridine-4-boronic acid in drug discovery has been highlighted by several recent publications. For example, researchers have reported the use of this compound as a building block for designing small-molecule inhibitors targeting protein-protein interactions. The boronic acid moiety allows for covalent capture of transient interactions, providing a means to study protein function and develop novel therapeutic strategies. Such approaches have been particularly valuable in understanding complex biological pathways and identifying new drug targets.
Another emerging application is in the field of bioconjugation chemistry, where 3-(n-Propyl)pyridine-4-boronic acid is used to link biomolecules such as antibodies or peptides to other functional groups. This technique has enabled the development of advanced diagnostic tools and targeted drug delivery systems. The stability provided by boronate esters ensures that these conjugates remain intact under physiological conditions, while the propyl group offers flexibility in molecular design.
The environmental impact of using 3-(n-Propyl)pyridine-4-boronic acid has also been a point of interest. While boron-containing compounds are generally biodegradable under certain conditions, their persistence in aquatic systems needs to be carefully managed. Efforts are underway to develop greener synthetic methods that minimize waste and reduce environmental footprint. For instance, catalytic processes that employ this compound have been optimized to improve atom economy and reduce byproduct formation.
In conclusion, 3-(n-Propyl)pyridine-4-boronic acid (CAS No: 2225171-70-8) is a versatile compound with broad applications across pharmaceuticals and materials science. Its unique structural features make it an invaluable tool for synthetic chemists and biologists alike. As research continues to uncover new uses for this compound, its importance is likely to grow further, driving innovation in both academic and industrial settings.
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